3,4,5-trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide
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Overview
Description
3,4,5-Trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide is a complex organic compound that belongs to the class of hydroxybenzoic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide typically involves the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-hydroxybenzoyl chloride . This intermediate is then reacted with 4-aminophenol under Schotten-Baumann conditions to yield the target compound . The reaction is carried out in an aqueous alkaline solution, and the product is isolated as white crystals with a high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of oxalyl chloride instead of thionyl chloride can improve the yield and purity of the intermediate 4-hydroxybenzoyl chloride . The final product is obtained through careful control of reaction conditions and purification steps to ensure high quality and consistency.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide linkage can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3,4,5-Trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3,4,5-trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Molecular Targets: It interacts with enzymes and receptors involved in oxidative stress and inflammation pathways.
Comparison with Similar Compounds
Similar Compounds
Gallic Acid: 3,4,5-Trihydroxybenzoic acid, known for its antioxidant properties.
Protocatechuic Acid: 3,4-Dihydroxybenzoic acid, another phenolic acid with similar biological activities.
Vanillic Acid: 4-Hydroxy-3-methoxybenzoic acid, known for its antimicrobial properties.
Uniqueness
3,4,5-Trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide is unique due to its combination of multiple hydroxyl groups and an amide linkage, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H16N2O6 |
---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
3,4,5-trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C20H16N2O6/c23-15-7-1-11(2-8-15)19(27)21-13-3-5-14(6-4-13)22-20(28)12-9-16(24)18(26)17(25)10-12/h1-10,23-26H,(H,21,27)(H,22,28) |
InChI Key |
ROOGWWVPSBAVBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)O)O)O)O |
Origin of Product |
United States |
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